5-(2,4-Dichlorophenyl)-2-furohydrazide
Overview
Description
5-(2,4-Dichlorophenyl)-2-furohydrazide is an organic compound characterized by the presence of a furan ring substituted with a hydrazide group and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2-furohydrazide typically involves the reaction of 2,4-dichlorophenylhydrazine with furoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research has investigated its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 5-(2,4-Dichlorophenyl)-2-furohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to certain biological targets, while the furohydrazide moiety may participate in hydrogen bonding and other interactions that modulate biological activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of 5-(2,4-Dichlorophenyl)-2-furohydrazide.
2,4-Dichlorophenoxyacetic acid: A structurally related compound with herbicidal properties.
2,4-Dichlorophenethylamine: Another dichlorophenyl derivative with different functional groups and applications.
Uniqueness
This compound is unique due to its combination of a furan ring and a dichlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWXNFHAVKQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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